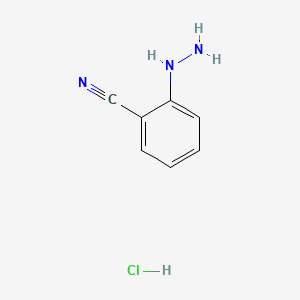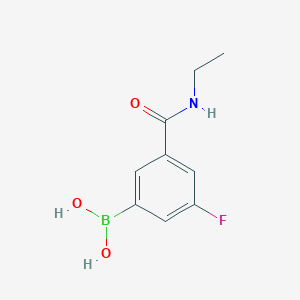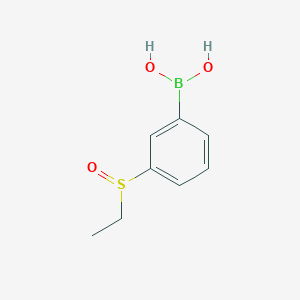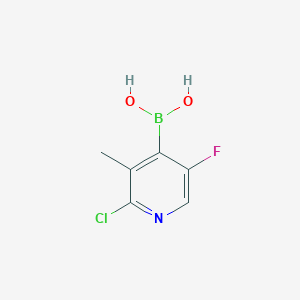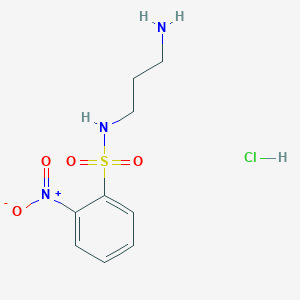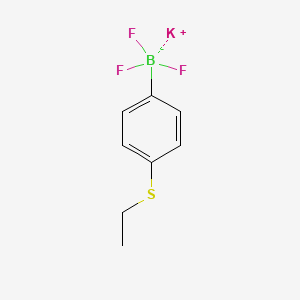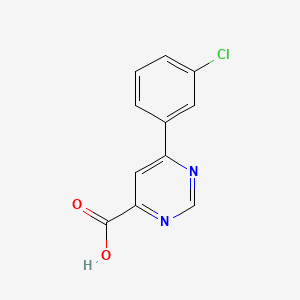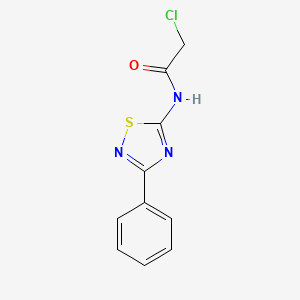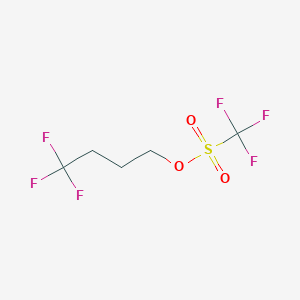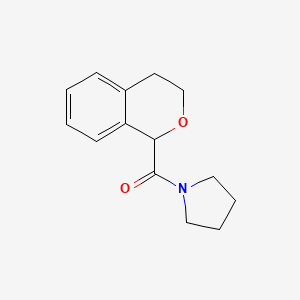
1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)pyrrolidine
Overview
Description
“1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)pyrrolidine” is a chemical compound with the CAS Number: 896938-09-3 . It has a molecular weight of 231.29 and its IUPAC name is 1-(3,4-dihydro-1H-2-benzopyran-1-ylcarbonyl)pyrrolidine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17NO2/c16-14(15-8-3-4-9-15)13-12-6-2-1-5-11(12)7-10-17-13/h1-2,5-6,13H,3-4,7-10H2 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, the density, boiling point, and melting point are not available .Scientific Research Applications
Synthesis and Chemical Properties
- A novel and efficient synthesis of 3-[(4,5-dihydro-1H-pyrrol-3-yl)carbonyl]-2H-chromen-2-one derivatives has been developed. These derivatives are important in organic chemistry due to their high yields and convenient operation, and their structures were confirmed spectroscopically (Alizadeh & Ghanbaripour, 2013).
Biological Activities
- Benzopyrans, including those containing a 3,4,5-trimethoxyphenyl ring, demonstrate significant anti-tumor properties, particularly against human breast, CNS, and colon cancer cell lines, with in vitro activities at very low concentrations. Some of these benzopyrans have been selected for in vivo Xenograft testing against breast and other susceptible human cancers (Jurd, 1996).
Potential Medicinal Applications
- A unique pyrano[4,3-c][2]benzopyran-1,6-dione derivative from the fungus Phellinus igniarius showed antioxidant activity and moderate selective cytotoxic activities against human cancer cell lines, presenting a potential for medicinal applications (Wang et al., 2005).
- Compounds related to 1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)pyrrolidine have shown antihypertensive activity and potential as coronary vasodilators and treatments for angina pectoris (Bergmann & Gericke, 1990).
Applications in Organic Synthesis
- Enantiomerically pure pyrrolidines, derived from sugar enones, have been synthesized through 1,3-dipolar cycloaddition, showing the versatility of pyrrolidine structures in organic synthesis (Oliveira Udry et al., 2014).
Antimicrobial Applications
- The synthesis of new coumarin derivatives, including pyrrolidine structures, has shown potential for antimicrobial applications. The synthesis process allows for the introduction of various substituents, offering avenues for the development of new medicinal molecules (Al-Haiza et al., 2003).
Safety And Hazards
properties
IUPAC Name |
3,4-dihydro-1H-isochromen-1-yl(pyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14(15-8-3-4-9-15)13-12-6-2-1-5-11(12)7-10-17-13/h1-2,5-6,13H,3-4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECQQKZGBMJNNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2C3=CC=CC=C3CCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



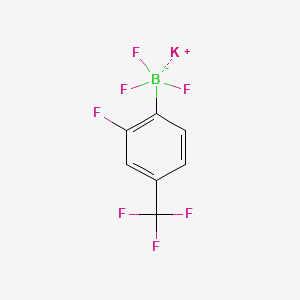
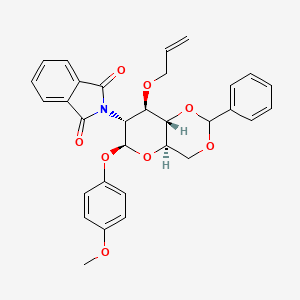

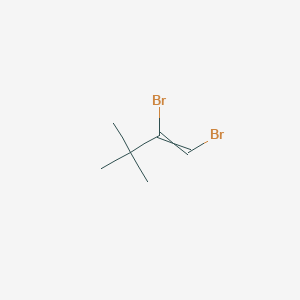
![N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester](/img/structure/B1417931.png)
